Methyl quinoline-4-carboximidate hydrochloride
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Overview
Description
Methyl quinoline-4-carboximidate hydrochloride is a chemical compound with the molecular formula C11H11ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl quinoline-4-carboximidate hydrochloride typically involves the reaction of quinoline-4-carboxylic acid with methanol and hydrochloric acid. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis, which reduces reaction time and increases yield . Other green chemistry approaches, such as using ionic liquids or solvent-free conditions, are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl quinoline-4-carboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with potential biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl quinoline-4-carboximidate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl quinoline-4-carboximidate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: A precursor in the synthesis of methyl quinoline-4-carboximidate hydrochloride.
Quinoline-2-carboxylic acid: Another quinoline derivative with similar chemical properties.
4-Hydroxyquinoline: Known for its biological activities and used in various medicinal applications.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
Methyl quinoline-4-carboximidate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and antiviral effects, supported by research findings and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. The compound's structure features a quinoline ring system substituted with a carboximidate functional group, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties against various pathogens. For example, studies have shown that quinoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .
- Anticancer Activity : this compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by modulating key proteins involved in cell cycle regulation and apoptosis pathways, such as caspase-3 and Bcl-2 .
- Antiviral Activity : Preliminary findings suggest that this compound may also possess antiviral properties. Similar quinoline derivatives have shown efficacy against viral infections in cell culture models, indicating a potential for further exploration in antiviral drug development .
Antibacterial Studies
A study assessing the antibacterial activity of various quinoline derivatives found that this compound exhibited significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, highlighting its potential as an alternative treatment option.
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 32 | Penicillin | 16 |
Escherichia coli | 64 | Ciprofloxacin | 32 |
Anticancer Mechanisms
In vitro assays on cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG-2 (liver cancer) demonstrated that this compound could significantly reduce cell viability. The compound triggered apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 | 15 | Caspase-3 activation |
HEPG-2 | 10 | Bcl-2 downregulation |
Case Studies
- Study on Anticancer Effects : A recent study investigated the effects of this compound on lung cancer cells. The compound was found to significantly inhibit tumor growth in xenograft models, demonstrating its potential for therapeutic use .
- Antibacterial Efficacy : Another research project focused on the antibacterial properties of this compound against multi-drug resistant strains. Results indicated that it could effectively reduce bacterial load in infected models, suggesting its application in treating resistant infections .
Properties
IUPAC Name |
methyl quinoline-4-carboximidate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.ClH/c1-14-11(12)9-6-7-13-10-5-3-2-4-8(9)10;/h2-7,12H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGYIUQGWAQDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=NC2=CC=CC=C12.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196146-32-3 |
Source
|
Record name | 4-Quinolinecarboximidic acid, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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